

An In-depth Technical Guide on the Solubility of 2-(Cyanomethylthio)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Cyanomethylthio)acetic acid

Cat. No.: B139614

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **2-(Cyanomethylthio)acetic acid**, a key intermediate in the synthesis of various pharmaceuticals. While quantitative solubility data is not readily available in published literature, this document compiles the existing qualitative information and outlines a comprehensive experimental protocol for its determination.

Introduction

2-(Cyanomethylthio)acetic acid ($C_4H_5NO_2S$, CAS No. 55817-29-3) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its solubility in various solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of synthetic routes and the development of effective drug delivery systems.

Solubility Data

Exhaustive searches of scientific databases and chemical supplier information have revealed a lack of specific quantitative solubility data for **2-(Cyanomethylthio)acetic acid**. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of **2-(Cyanomethylthio)acetic acid** in Various Solvents

Solvent	Temperature	Solubility	Citation
Dimethyl Sulfoxide (DMSO)	Ambient	Slightly Soluble	[1] [2] [3] [4]
Methanol	Ambient	Slightly Soluble (with heating)	[1] [2] [3] [4]

The term "slightly soluble" indicates that the compound has a low but appreciable solubility in these solvents. For methanol, the solubility is noted to improve with an increase in temperature. The polar nature of the carboxylic acid and nitrile functional groups, combined with the thioether linkage, suggests that **2-(Cyanomethylthio)acetic acid** is likely to be more soluble in polar organic solvents. Its solubility in aqueous solutions, particularly at different pH values, would be of significant interest for pharmaceutical applications and warrants experimental investigation.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of **2-(Cyanomethylthio)acetic acid** is presented below. This protocol is based on the widely accepted shake-flask method.

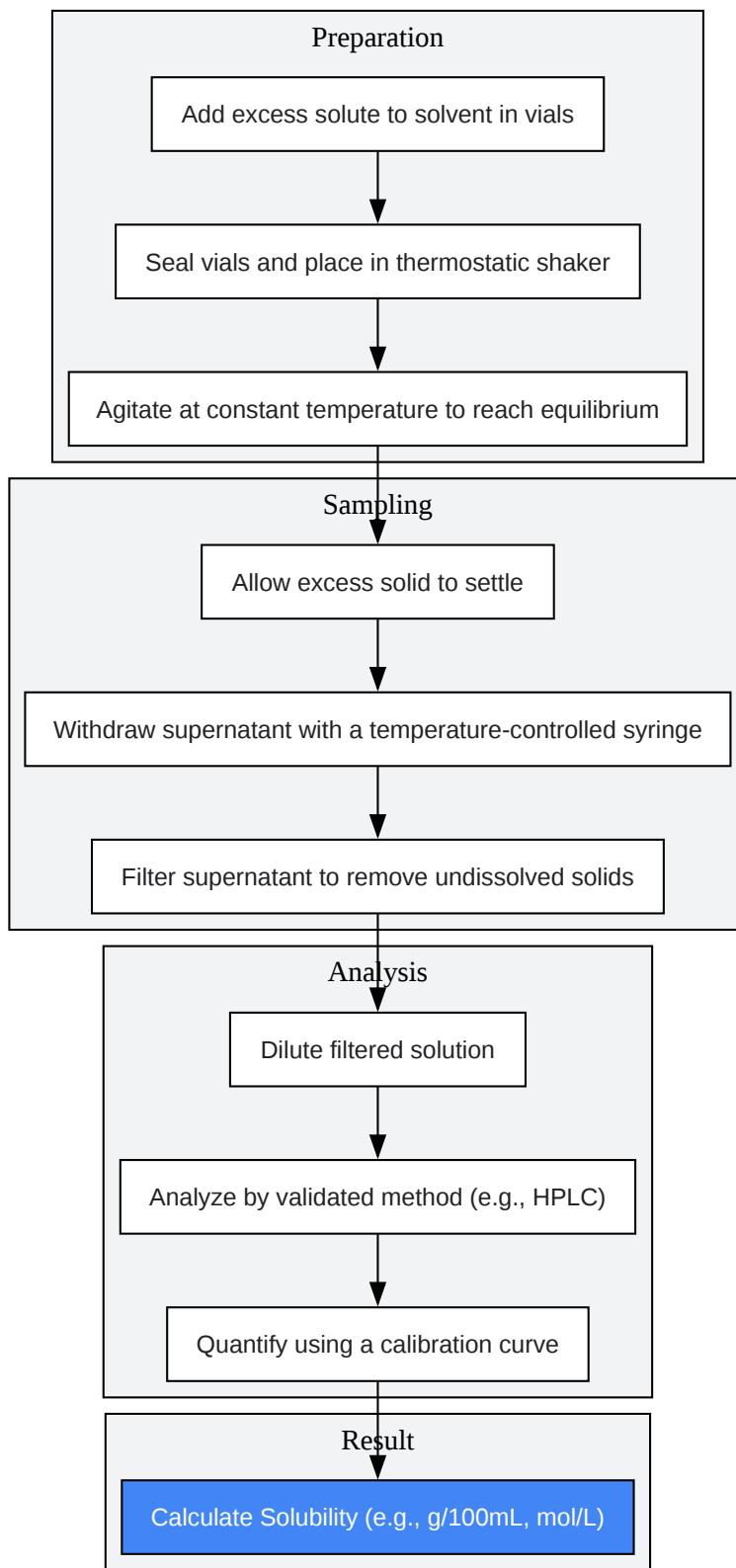
3.1. Materials and Equipment

- **2-(Cyanomethylthio)acetic acid** (high purity)
- Selected solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Vials with screw caps
- Syringe filters (e.g., 0.45 μ m PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer, gas chromatography)
- Volumetric flasks and pipettes

3.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-(Cyanomethylthio)acetic acid** to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
 - Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
- Analysis:
 - Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.


- Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of **2-(Cyanomethylthio)acetic acid**.
- Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

• Data Calculation:

- Calculate the solubility of **2-(Cyanomethylthio)acetic acid** in the solvent at the given temperature, typically expressed in units such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for **2-(Cyanomethylthio)acetic acid** is currently limited in the public domain, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided methodology will enable researchers and drug development professionals to generate the necessary data to support their work in synthesis, purification, and formulation. Further investigation into the solubility of this compound in a wider range of solvents and at various pH values is highly recommended to build a comprehensive solubility profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-(Cyanomethylthio)acetic acid | 55817-29-3 [m.chemicalbook.com]
- 2. Cas 55817-29-3,2-(Cyanomethylthio)acetic acid | lookchem [lookchem.com]
- 3. 55817-29-3 CAS MSDS (2-(Cyanomethylthio)acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-(Cyanomethylthio)acetic acid CAS#: 55817-29-3 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility of 2-(Cyanomethylthio)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139614#solubility-of-2-cyanomethylthio-acetic-acid-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com